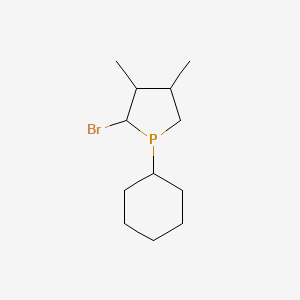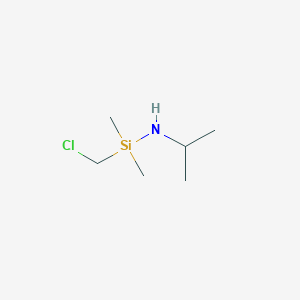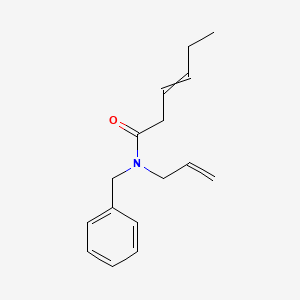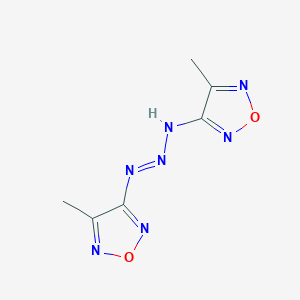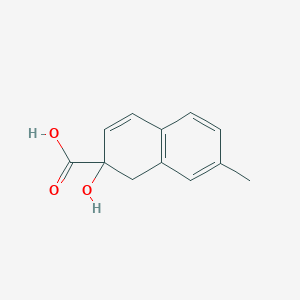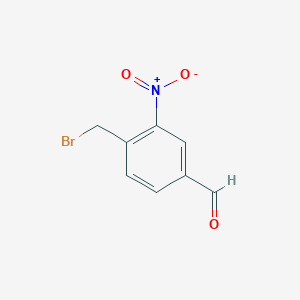![molecular formula C25H23NO3 B12559308 N-[4-(1,5-Dioxo-1,5-diphenylpentan-3-yl)phenyl]acetamide CAS No. 144841-62-3](/img/structure/B12559308.png)
N-[4-(1,5-Dioxo-1,5-diphenylpentan-3-yl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(1,5-Dioxo-1,5-diphenylpentan-3-yl)phenyl]acetamide is a complex organic compound with a unique structure that includes a phenyl group, a dioxo group, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(1,5-Dioxo-1,5-diphenylpentan-3-yl)phenyl]acetamide typically involves multi-step organic reactions. One common method includes the condensation of 1,5-diphenylpentane-3,5-dione with 4-aminophenylacetamide under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: N-[4-(1,5-Dioxo-1,5-diphenylpentan-3-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the substituent but often involve catalysts and specific solvents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce hydroxyl derivatives.
Scientific Research Applications
N-[4-(1,5-Dioxo-1,5-diphenylpentan-3-yl)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(1,5-Dioxo-1,5-diphenylpentan-3-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- N-(1,3-Dioxo-1,3-dihydroisobenzofuran-4-yl)acetamide
- 3-Acetylaminophthalic Anhydride
- 1,3-Dioxo-2-isoindolineaceticacid
Comparison: N-[4-(1,5-Dioxo-1,5-diphenylpentan-3-yl)phenyl]acetamide is unique due to its specific structure, which includes both a dioxo group and a phenylacetamide group. This combination of functional groups provides distinct chemical and biological properties compared to similar compounds, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
144841-62-3 |
|---|---|
Molecular Formula |
C25H23NO3 |
Molecular Weight |
385.5 g/mol |
IUPAC Name |
N-[4-(1,5-dioxo-1,5-diphenylpentan-3-yl)phenyl]acetamide |
InChI |
InChI=1S/C25H23NO3/c1-18(27)26-23-14-12-19(13-15-23)22(16-24(28)20-8-4-2-5-9-20)17-25(29)21-10-6-3-7-11-21/h2-15,22H,16-17H2,1H3,(H,26,27) |
InChI Key |
CPJNWXSLBOCTJG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)CC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


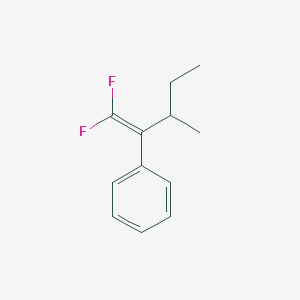
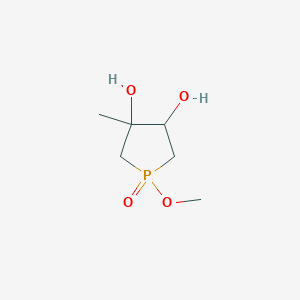
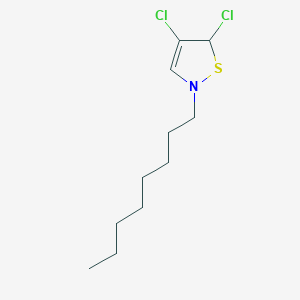
![1-(Dodecyloxy)-4-[2-(4-nitrophenyl)ethenyl]benzene](/img/structure/B12559242.png)
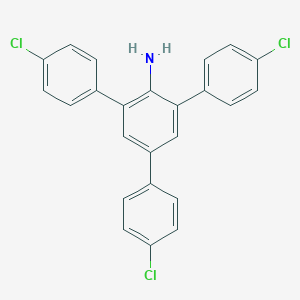
![4-Methyl-N-[4-(2,2,2-trifluoroethoxy)phenyl]aniline](/img/structure/B12559282.png)
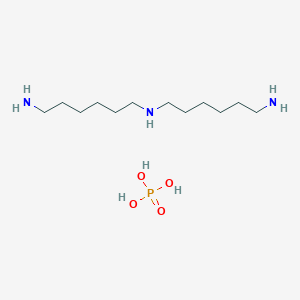
![N-{6-[(6-Chloro-9-methylacridin-2-yl)oxy]hexyl}hypofluorous amide](/img/structure/B12559298.png)
